molecular formula C14H15BrS2 B15172343 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane CAS No. 920979-41-5

2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane

Cat. No.: B15172343
CAS No.: 920979-41-5
M. Wt: 327.3 g/mol
InChI Key: GIIBSCRAUSUZLO-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group attached to an ethynyl linkage, which is further connected to a propyl-1,3-dithiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetylene and 2-propyl-1,3-dithiolane.

    Coupling Reaction: The key step involves a coupling reaction between 4-bromophenylacetylene and 2-propyl-1,3-dithiolane under specific conditions.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction temperature and time are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is scaled up by optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets. The ethynyl linkage and dithiolane moiety can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

920979-41-5

Molecular Formula

C14H15BrS2

Molecular Weight

327.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethynyl]-2-propyl-1,3-dithiolane

InChI

InChI=1S/C14H15BrS2/c1-2-8-14(16-10-11-17-14)9-7-12-3-5-13(15)6-4-12/h3-6H,2,8,10-11H2,1H3

InChI Key

GIIBSCRAUSUZLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(SCCS1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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